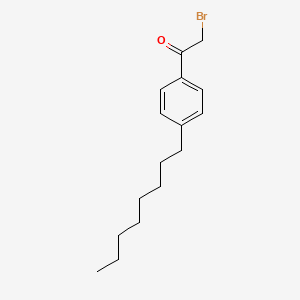

2-Bromo-1-(4-octylphenyl)ethanone

Descripción

Contextualization within the α-Haloacetophenone Class

2-Bromo-1-(4-octylphenyl)ethanone belongs to the broader class of α-haloacetophenones, which are ketones bearing a halogen atom on the carbon adjacent to the carbonyl group. researchgate.net This structural feature renders them highly reactive and thus extremely useful in organic synthesis. The halogen atom is a good leaving group, activated by the adjacent carbonyl group, making the α-carbon highly susceptible to nucleophilic substitution (S_N2) reactions. researchgate.net Simultaneously, the carbonyl group itself is activated towards nucleophilic addition. researchgate.net

This dual reactivity allows α-haloacetophenones to act as versatile electrophilic synthons. They are fundamental in the construction of a wide array of organic structures, including various heterocyclic compounds, such as thiazoles and oxazoles, and are precursors for more complex functional groups like α-hydroxy ketones and α-amino ketones. researchgate.netsigmaaldrich.com The reactivity can be influenced by the nature of the halogen, with α-bromo ketones often providing an optimal balance of reactivity and stability for many synthetic applications.

Significance of the 4-Octylphenyl Substituent in Chemical Research

The presence of the 4-octylphenyl group imparts specific and significant properties to the molecule. The long, linear octyl chain is a strongly hydrophobic (lipophilic) tail, which can dramatically influence the solubility and interaction of the molecule with nonpolar environments. In medicinal chemistry and drug discovery, the incorporation of such a group can enhance a molecule's ability to cross biological membranes or to bind to hydrophobic pockets within protein targets. ontosight.ainist.gov

For instance, the 4-octylphenyl moiety has been a key component in the design of inhibitors for enzymes like sphingosine (B13886) kinase (SphK), where the alkyl chain occupies a lipid-binding channel. nist.gov Similarly, this group has been explored in the development of agents targeting Mycobacterium tuberculosis, where lipophilicity is crucial for cell wall penetration. solubilityofthings.com Beyond pharmaceuticals, the octylphenyl group is relevant in materials science for creating molecules with liquid crystalline properties or for modifying surfaces to control hydrophobicity.

Overview of Synthetic Utility as a Key Intermediate in Complex Molecule Construction

The true synthetic power of this compound lies in its capacity as a bifunctional intermediate, combining the reactivity of the α-bromoketone with the physical properties conferred by the 4-octylphenyl group. The synthesis of this intermediate typically proceeds via the Friedel-Crafts acylation of octylbenzene (B124392) to form 4-octylacetophenone (B8694505), followed by α-bromination using a brominating agent like bromine or cupric bromide. researchgate.netprepchem.com

Once formed, this compound is a versatile building block. The reactive bromine atom can be displaced by a wide range of nucleophiles—such as amines, thiols, and carboxylates—to introduce new functional groups and build out molecular complexity. This is a common strategy for synthesizing precursors to adrenaline-type drugs and other pharmacologically active compounds. nih.govresearchgate.net For example, reaction with a primary amine can lead to α-amino ketones, which are themselves precursors to important heterocyclic systems or can be reduced to form valuable amino alcohols. The reaction with thiourea (B124793) or thioamides, known as the Hantzsch thiazole (B1198619) synthesis, can be employed to construct thiazole rings bearing the 4-octylphenyl substituent.

The table below summarizes the key properties of this compound, with some values estimated based on structurally similar analogs found in the literature.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 2-Bromo-1-(4-butylphenyl)ethanone ontosight.ai | 2-Bromo-1-(4-methylphenyl)ethanone nist.gov | 2-Bromo-1-(4-methoxyphenyl)ethanone nist.govsolubilityofthings.com |

|---|---|---|---|---|

| Molecular Formula | C₁₆H₂₃BrO | C₁₂H₁₅BrO | C₉H₉BrO | C₉H₉BrO₂ |

| Molecular Weight | 327.26 g/mol | 263.15 g/mol | 213.07 g/mol | 229.07 g/mol |

| Appearance | Solid / Crystalline Powder (Predicted) | Solid / Crystalline Powder | Solid | White to off-white crystalline solid |

| Melting Point | Not available | Not available | Not available | 48.0 °C |

| Boiling Point | Not available | Not available | Not available | 282.5 °C |

| Solubility | Low in water; Soluble in organic solvents (Predicted) | Low in water; Soluble in ethanol (B145695), dichloromethane (B109758), acetone (B3395972) | Not available | Soluble in organic solvents like ethanol and acetone |

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1-(4-octylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrO/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)16(18)13-17/h9-12H,2-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFKRBPTEVTSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461753 | |

| Record name | 2-bromo-1-(4-octylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64068-76-4 | |

| Record name | 2-bromo-1-(4-octylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(4-octylphenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Chemical Synthesis of 2 Bromo 1 4 Octylphenyl Ethanone

Established Synthetic Pathways and Reaction Mechanisms

The synthesis is fundamentally an α-bromination of a ketone, a classic reaction in organic chemistry. The presence of the carbonyl group activates the adjacent α-hydrogens, making them susceptible to substitution by a halogen.

The direct bromination of 4-octylacetophenone (B8694505) is the most straightforward pathway to 2-Bromo-1-(4-octylphenyl)ethanone. The reaction mechanism for the α-bromination of ketones under acidic conditions is well-established. masterorganicchemistry.com The process is catalyzed by the presence of an acid, which protonates the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon and facilitates the tautomerization of the ketone to its enol form. The enol acts as a nucleophile, attacking an electrophilic bromine source (like Br₂) to form a new carbon-bromine bond at the α-position. Subsequent deprotonation of the carbonyl oxygen regenerates the carbonyl group, yielding the α-bromo ketone product. masterorganicchemistry.com

This acid-catalyzed pathway ensures that the bromination occurs selectively at the α-carbon rather than on the aromatic ring, as the enol intermediate is the active nucleophile. masterorganicchemistry.com

A variety of brominating agents can be employed for the α-bromination of acetophenone (B1666503) and its derivatives. The choice of reagent can influence the reaction's selectivity, yield, and safety profile.

Molecular Bromine (Br₂) : Often used in conjunction with an acid catalyst like acetic acid or sulfuric acid, molecular bromine is a common and cost-effective brominating agent. masterorganicchemistry.comsci-int.comunishivaji.ac.in The reaction of acetophenones with bromine in acetic acid is a standard procedure. nih.gov However, elemental bromine is hazardous and requires careful handling. sci-int.com

N-Bromosuccinimide (NBS) : NBS is a versatile and widely used reagent for α-bromination of carbonyl compounds. wikipedia.org It can effect bromination via either a radical pathway or, more commonly for ketones, through an acid-catalyzed mechanism. wikipedia.orgnih.gov NBS is considered a safer and more convenient source of electrophilic bromine compared to Br₂. nih.gov The Wohl-Ziegler reaction specifically involves the allylic and benzylic bromination of hydrocarbons using NBS and a radical initiator. wikipedia.org

Pyridine (B92270) Hydrobromide Perbromide (PHPB) : This solid reagent is considered a safer alternative to liquid bromine. It has been successfully used for the bromination of various acetophenone derivatives, offering high yields and operational simplicity, making it suitable for educational settings. nih.govresearchgate.net

Other Reagents : Systems such as Oxone in the presence of a bromide salt can generate the brominating species in situ. unishivaji.ac.in While bromoacetyl chloride is a valuable chemical intermediate, it is an acyl halide typically synthesized from bromoacetic acid and is not used as a brominating agent for the α-carbon of a ketone in this context. chemicalbook.comresearchgate.net

Optimization of Reaction Conditions and Reagent Selection

The success of the synthesis of this compound hinges on the careful optimization of reaction parameters. These include the solvent system, temperature, reaction duration, and the use of catalysts, all of which can significantly impact the yield and purity of the final product.

The choice of solvent plays a critical role in the α-bromination of ketones, affecting both the rate of reaction and the selectivity towards the desired monobrominated product. Different solvents have been studied in analogous bromination reactions of acetophenone.

In an electrochemical α-bromination study of acetophenone, acetonitrile (B52724) was found to be the most suitable solvent, providing high conversion and excellent selectivity for the monobromo product. cecri.res.in The observed order of conversion was 1,4-dioxane (B91453) > dimethylformamide (DMF) > acetonitrile (CH₃CN) > tetrahydrofuran (B95107) (THF) > dichloromethane (B109758) (CH₂Cl₂), while the selectivity towards the desired α-bromo acetophenone followed a different trend: CH₃CN > dimethyl sulfoxide (B87167) (DMSO) > DMF > CH₂Cl₂ > 1,4-dioxane > THF. cecri.res.in

Another investigation using N-bromosuccinimide (NBS) found that methanol (B129727) (MeOH) provided the highest yield of the α-brominated product compared to other solvents like ethanol (B145695) (EtOH), water, acetonitrile, THF, and dichloromethane. nih.gov For microwave-assisted bromination with NBS, dichloromethane was identified as the solvent of choice, leading to excellent selectivity for the monobromo product. researchgate.net

Table 1: Effect of Different Solvents on the α-Bromination of Acetophenone

| Solvent | Brominating System | Yield/Selectivity | Reference |

|---|---|---|---|

| Acetonitrile (CH₃CN) | Electrochemical | 93% conversion, 90% selectivity | cecri.res.in |

| Methanol (MeOH) | NBS/Acidic Al₂O₃ | 89% yield | nih.gov |

| Ethanol (EtOH) | NBS/Acidic Al₂O₃ | 74% yield | nih.gov |

| Dimethylformamide (DMF) | Electrochemical | High conversion, lower selectivity than CH₃CN | cecri.res.in |

| Tetrahydrofuran (THF) | NBS/Acidic Al₂O₃ | 56% yield | nih.gov |

| Dichloromethane (CH₂Cl₂) | NBS/Microwave | Excellent selectivity | researchgate.net |

Temperature and reaction time are crucial variables that must be precisely controlled to maximize yield and minimize the formation of by-products, such as α,α-dibrominated ketones.

Studies on the bromination of acetophenone derivatives using pyridine hydrobromide perbromide found that a reaction time of 3 hours at 90°C provided the optimal yield. nih.gov Extending the reaction time beyond this point led to a gradual decrease in yield and an increase in undesired by-products. researchgate.net The temperature was also found to be a critical factor; below 80°C, the reaction was significantly slower, while increasing the temperature to 90°C was found to be optimal. researchgate.net

In a separate electrochemical study, increasing the reaction temperature from 10°C to 25°C led to a 1.5-fold increase in the conversion rate of acetophenone. However, this came at the cost of reduced selectivity, with a higher percentage of the dibrominated product being formed. cecri.res.in

Table 2: Influence of Temperature and Time on Bromination of Acetophenone Derivatives

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Temperature | Increase from 10°C to 25°C | Increased conversion rate, but decreased selectivity for monobromination. | cecri.res.in |

| 90°C | Optimal temperature for high yield with pyridine hydrobromide perbromide. | nih.govresearchgate.net | |

| Reaction Time | 3 hours (at 90°C) | Highest yield achieved. | nih.govresearchgate.net |

| > 3 hours | Decreased yield and increased by-product formation. | researchgate.net |

Catalysts are instrumental in the α-bromination of ketones, primarily by facilitating the formation of the enol or enolate intermediate, which is the key nucleophile in the reaction.

Acid Catalysts : Protic acids like sulfuric acid (H₂SO₄) and acetic acid (AcOH) are commonly employed. masterorganicchemistry.comsci-int.com H₂SO₄ has been demonstrated to be an efficient and regioselective catalyst for the α-bromination of methyl aryl ketones. sci-int.com Notably, the stoichiometry of the H₂SO₄ catalyst can be adjusted to selectively produce either the mono- or dibrominated product. sci-int.com p-Toluenesulfonic acid (PTSA) is another effective acid catalyst used in conjunction with NBS. acs.org The fundamental role of the acid catalyst is to protonate the carbonyl oxygen, thereby accelerating the keto-enol tautomerism that precedes the bromination step. masterorganicchemistry.com

Lewis Acid Catalysts : Lewis acids, such as anhydrous aluminum chloride (AlCl₃), can also be used to catalyze the reaction. prepchem.com They function by coordinating to the carbonyl oxygen, which polarizes the C=O bond and promotes the reaction.

Other Catalytic Systems : More advanced catalytic systems have been developed for specialized applications. For instance, selenium dioxide (SeO₂) has been used to mediate the bromination of α,β-unsaturated ketones with NBS in the presence of PTSA. acs.org For asymmetric synthesis, chiral organocatalysts, such as specific diphenylpyrrolidine derivatives, have been successfully used to achieve enantioselective α-bromination of ketones. rsc.org

The selection of an appropriate catalyst is therefore a critical decision in designing an efficient and selective synthesis of this compound.

Purification Techniques for Isolation and Enhancement of Purity

Following the synthesis, the crude this compound product typically contains unreacted starting material, di-brominated byproducts, and residual reagents. Therefore, purification is a critical step to achieve the desired level of purity. The choice of purification method depends on the nature of the impurities and the scale of the reaction.

Chromatographic Separation Methods (e.g., column chromatography)

Column chromatography is a widely employed technique for the purification of α-bromo ketones due to its high resolving power. nih.gov For this compound, a stationary phase of silica (B1680970) gel is commonly used. prepchem.com

The selection of the mobile phase (eluent) is crucial for achieving good separation. Given the lipophilic nature of the octyl group, a non-polar to moderately polar solvent system is generally effective. A common strategy is to use a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The polarity of the eluent can be gradually increased to first elute the less polar starting material, 1-(4-octylphenyl)ethanone, followed by the more polar product, this compound.

In a reported purification of a similar compound, 2-bromo-1-(4-benzyloxyphenyl)-ethanone, silica gel column chromatography was performed using a 1:1 mixture of benzene (B151609) and n-hexane as the eluent. prepchem.com For other α-bromo ketones, purification has been achieved using chloroform (B151607) as the eluent. researchgate.net The separation can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Crystallization and Precipitation Strategies

Crystallization is a powerful and economical method for purifying solid organic compounds. The crude this compound, if obtained as a solid, can be purified by recrystallization from a suitable solvent. The principle relies on the higher solubility of the desired compound in a hot solvent and its lower solubility upon cooling, while impurities remain dissolved or are removed by hot filtration.

For phenacyl bromides, common recrystallization solvents include methanol and ethanol. orgsyn.orgorgsyn.org The crude material is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly, promoting the formation of well-defined crystals. The purified crystals are then collected by filtration.

In some procedures, a preliminary purification step involves washing the crude product with a solvent mixture to remove specific impurities. For example, washing with a mixture of water and petroleum ether can effectively remove residual hydrogen bromide and unreacted acetophenone. orgsyn.orgscribd.com Another approach involves washing the crude crystals with 50% ethyl alcohol until they are colorless. orgsyn.org

The choice of crystallization solvent is critical and may require some empirical optimization. An ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature or below, and it should not react with the compound.

Reactivity Profiles and Derivatization Chemistry of 2 Bromo 1 4 Octylphenyl Ethanone

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The presence of a bromine atom alpha to a carbonyl group makes the methylene (B1212753) carbon highly susceptible to nucleophilic attack. This reactivity is central to the utility of 2-Bromo-1-(4-octylphenyl)ethanone in forming new carbon-carbon and carbon-heteroatom bonds.

Reactions with Carbon-Based Nucleophiles (e.g., diethyl acetamidomalonate)

A prominent example of nucleophilic substitution at the bromomethyl moiety involves the reaction with carbon-based nucleophiles, such as the enolate of diethyl acetamidomalonate. In a reaction analogous to the well-established malonic ester synthesis, the acidic α-hydrogen of diethyl acetamidomalonate can be removed by a base, typically sodium ethoxide, to generate a stabilized carbanion. This carbanion then acts as a potent nucleophile, attacking the electrophilic carbon of the bromomethyl group in this compound and displacing the bromide ion. This results in the formation of a new carbon-carbon bond.

Formation of C-C Bonds for Complex Molecular Architectures (e.g., diethyl ester acetamide derivatives)

The reaction described above leads to the formation of diethyl 2-acetamido-2-(2-(4-octylphenyl)-2-oxoethyl)malonate. This product is a diethyl ester acetamide derivative and serves as a key intermediate for the synthesis of more complex molecular architectures. The malonate portion of the molecule can be further manipulated, for instance, through hydrolysis and decarboxylation, to yield amino acids with a modified side chain derived from the original α-bromo ketone. This strategy is valuable in the synthesis of unnatural amino acids and other complex nitrogen-containing compounds.

Transformations Involving the Ketone Carbonyl Group

The ketone carbonyl group in this compound offers another avenue for derivatization, allowing for a variety of transformations that can be employed in multi-step synthetic sequences.

Derivatization to Oxime Analogues (referencing similar α-bromoacetophenones)

The carbonyl group of α-bromoacetophenones readily undergoes condensation reactions with hydroxylamine to form oximes. This reaction is a standard method for the derivatization of ketones and aldehydes. In the case of this compound, treatment with hydroxylamine hydrochloride in the presence of a base would be expected to yield the corresponding this compound oxime. The formation of oximes is a crucial step in various synthetic pathways, including the synthesis of certain heterocyclic compounds and as a protecting group for the carbonyl functionality.

Potential for Reduction and Condensation Reactions in Multistep Synthesis

The ketone carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) rsc.orglibretexts.orgchemguide.co.uk. This transformation converts the planar carbonyl group into a chiral center, opening up possibilities for stereoselective synthesis. The resulting 2-bromo-1-(4-octylphenyl)ethanol can then be used in subsequent reactions.

Furthermore, the carbonyl group can participate in various condensation reactions. For instance, it can react with amines to form imines or enamines, and with hydrazines to form hydrazones. These derivatives are important intermediates in the synthesis of a wide range of organic compounds.

Strategic Applications as a Precursor for Advanced Organic Molecules

The dual reactivity of this compound makes it a strategic precursor for the synthesis of a variety of advanced organic molecules, particularly heterocyclic compounds which are prevalent in medicinal chemistry.

One of the most significant applications of α-bromo ketones is in the Hantzsch thiazole (B1198619) synthesis synarchive.comnih.gov. This reaction involves the condensation of an α-halo ketone with a thioamide. In the case of this compound, reaction with a thioamide would lead to the formation of a 2,4-disubstituted thiazole with an octylphenyl group at the 4-position. Thiazole derivatives are known to exhibit a wide range of biological activities.

Synthesis of Pharmacologically Relevant Scaffolds (e.g., intermediates for Fingolimod)

A significant application of this compound is its use as a key starting material in the synthesis of pharmacologically important molecules, most notably intermediates for Fingolimod (FTY720). Fingolimod is an immunomodulating drug used in the treatment of multiple sclerosis. The synthesis of Fingolimod and its analogues relies on the construction of a specific 2-amino-1,3-propanediol moiety attached to a 4-octylphenethyl backbone.

The reactivity of the α-bromo group in this compound is central to this process. It serves as an excellent leaving group in nucleophilic substitution reactions. A common synthetic strategy involves the reaction of this compound with a malonic ester derivative, such as diethyl acetamidomalonate, in the presence of a base. This reaction, a form of alkylation, forms a new carbon-carbon bond and introduces the necessary nitrogen and carboxylate functionalities that are precursors to the final aminodiol structure.

A key intermediate in this pathway is 2-(acetylamino)-2-[2-(4-octylphenyl)-2-oxo-ethyl] propanedioic acid diethyl ester google.com. The formation of this intermediate proceeds via the nucleophilic attack of the enolate of diethyl acetamidomalonate on the electrophilic carbon bearing the bromine atom in this compound. Subsequent chemical transformations, including reduction of the ketone, reduction of the ester groups to alcohols, and deprotection of the amine, lead to the core structure of Fingolimod ijacskros.comnih.govgoogle.com.

| Reactant | Reagent | Key Intermediate Formed | Significance |

|---|---|---|---|

| This compound | Diethyl acetamidomalonate / Base (e.g., NaOEt) | Diethyl 2-acetamido-2-(2-(4-octylphenyl)-2-oxoethyl)malonate | Establishes the core carbon-nitrogen framework required for the aminodiol head group of Fingolimod. google.com |

| Diethyl 2-acetamido-2-(2-(4-octanoylphenyl)ethyl)malonate | Michael Addition to 4-octanoylstyrene | Key intermediate for FTY720 (Fingolimod). nih.gov | An alternative route to a similar key intermediate structure. nih.gov |

Construction of Polyfunctionalized Aromatic Systems

The α-bromo ketone functionality is a powerful tool for the construction of more complex, polyfunctionalized aromatic systems. The electrophilic α-carbon readily reacts with a wide array of nucleophiles, allowing for the introduction of diverse functional groups and the formation of heterocyclic rings.

This reactivity enables the synthesis of various derivatives:

Ethers and Thioethers: Reaction with alkoxides or thiolates results in the substitution of the bromine atom to form α-alkoxy or α-thioalkyl ketones.

Amines: Reaction with primary or secondary amines yields α-amino ketones, which are important building blocks in medicinal chemistry.

Heterocycles: Condensation reactions with binucleophiles can lead to the formation of various heterocyclic scaffolds. For instance, reaction with hydrazine derivatives can be used to construct pyridazine or other nitrogen-containing ring systems. The reaction of the related ω-bromo-(4-methyl-acetophenone) with cyanoacetylhydrazine has been shown to produce hydrazide-hydrazone derivatives that can be further cyclized into 1,3,4-triazines and other heterocycles mdpi.com. Similarly, α-bromo ketones are well-known precursors for the synthesis of thiazoles and other important heterocyclic compounds researchgate.net.

The 4-octylphenyl group, while generally less reactive, provides a lipophilic tail that can be important for the biological activity of the final molecule. The ketone group itself can also be a site for further reactions, such as reduction to an alcohol or conversion to an imine, further expanding the molecular diversity that can be achieved from this starting material.

| Nucleophile Class | Example Nucleophile | Resulting Functional Group/Scaffold | Reference Reaction Type |

|---|---|---|---|

| Oxygen Nucleophiles | Alkoxides (RO⁻) | α-Alkoxy ketone | Williamson Ether Synthesis |

| Nitrogen Nucleophiles | Ammonia, Amines (RNH₂, R₂NH) | α-Amino ketone | Nucleophilic Substitution |

| Nitrogen Binucleophiles | Hydrazines (H₂NNHR) | Hydrazones, Pyridazines | Condensation/Cyclization mdpi.com |

| Sulfur Nucleophiles | Thiolates (RS⁻) | α-Thioalkyl ketone | Nucleophilic Substitution |

| Carbon Nucleophiles | Enolates, Cyanide (CN⁻) | γ-Diketones, α-Ketonitriles | Alkylation |

Integration into Cross-Coupling Methodologies (e.g., Kumada cross-coupling for related systems)

Cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. The class of α-bromo ketones, to which this compound belongs, can be effectively utilized in such transformations. The Kumada cross-coupling, which involves the reaction of a Grignard reagent with an organic halide catalyzed by a transition metal (typically nickel or palladium), is a pertinent example wikipedia.org.

While early examples of Kumada coupling focused on aryl and vinyl halides, recent advancements have extended its utility to alkyl electrophiles, including α-bromo ketones thieme-connect.comnih.gov. A significant breakthrough has been the development of asymmetric Kumada couplings, which allow for the enantioselective synthesis of α-aryl ketones from racemic α-bromo ketones nih.govacs.org. These reactions often employ a nickel catalyst paired with a chiral ligand, such as a bis(oxazoline) ligand nih.govnih.gov.

This methodology is highly valuable as it can generate chiral α-aryl ketones, which are prevalent motifs in many natural products and pharmaceuticals, with high enantiomeric excess (ee). The reactions are often conducted at low temperatures (-40 to -60 °C) to prevent racemization of the product nih.govacs.org. The mechanism is believed to involve a radical-chain process where a nickel(I) complex is a key intermediate nih.gov. The scope of the reaction is broad, accommodating various functionalized aryl Grignard reagents thieme-connect.com. The integration of this compound into such a protocol would provide an efficient route to chiral α-aryl-β-(4-octylphenyl) ketones.

| α-Bromo Ketone Substrate | Grignard Reagent | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Racemic 2-Bromo-3-pentanone | PhMgBr | NiCl₂ / (S,S)-t-Bu-box | 75 | 90 |

| Racemic 2-Bromo-4,4-dimethyl-3-pentanone | PhMgBr | NiCl₂ / (S,S)-t-Bu-box | 85 | 94 |

| Racemic 2-Bromo-1-phenyl-1-propanone | 4-MeO-C₆H₄MgBr | NiCl₂ / (S,S)-i-Pr-box | 91 | 97 |

| Racemic 2-Bromocyclohexanone | 4-CF₃-C₆H₄MgBr | NiCl₂ / Ligand 2* | 82 | 94 |

Data in the table represents examples from studies on related α-bromo ketone systems to illustrate the scope of the Kumada cross-coupling reaction. thieme-connect.comnih.govacs.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals, the local electronic environment of each proton and carbon atom can be mapped.

The ¹H-NMR spectrum of 2-Bromo-1-(4-octylphenyl)ethanone is expected to exhibit distinct signals corresponding to the different proton environments. By referencing similar structures, such as 2-bromo-1-(p-tolyl)ethanone, the spectral features can be predicted. The most characteristic signal is a singlet for the two protons of the bromomethyl group (-CH₂Br), which typically appears in the range of δ 4.4-4.5 ppm. rsc.org

The aromatic protons on the para-substituted phenyl ring will appear as two distinct doublets in the downfield region (δ 7.0-8.0 ppm), characteristic of an AA'BB' spin system. The protons on the octyl chain will produce a series of signals in the upfield region (δ 0.8-2.7 ppm), including a triplet for the terminal methyl group (CH₃) around δ 0.8-0.9 ppm and a triplet for the methylene (B1212753) group attached to the aromatic ring (-CH₂-Ar) around δ 2.6-2.7 ppm.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (ortho to C=O) | ~7.9 | Doublet |

| Aromatic Protons (ortho to octyl) | ~7.3 | Doublet |

| Bromomethyl Protons (-CH₂Br) | ~4.43 | Singlet |

| Benzylic Methylene Protons (-CH₂-Ar) | ~2.7 | Triplet |

| Alkyl Chain Methylene Protons (-(CH₂)₆-) | ~1.2-1.6 | Multiplet |

| Terminal Methyl Protons (-CH₃) | ~0.88 | Triplet |

The ¹³C-NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule. For this compound, the carbonyl carbon (C=O) is expected to have a chemical shift around δ 190-191 ppm. The carbon of the bromomethyl group (-CH₂Br) typically resonates around δ 30-31 ppm. rsc.orgrsc.org The carbons of the octyl chain will appear in the upfield region (δ 14-36 ppm), while the aromatic carbons will be found between δ 128-145 ppm.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~190.9 |

| Aromatic C (C-C=O) | ~131.4 |

| Aromatic C (C-octyl) | ~145.0 |

| Aromatic CH (ortho to C=O) | ~129.0 |

| Aromatic CH (ortho to octyl) | ~129.5 |

| Bromomethyl Carbon (-CH₂Br) | ~30.9 |

| Alkyl Chain Carbons (C1-C8) | ~14-36 |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) group stretch, which is expected to appear in the range of 1680-1700 cm⁻¹. Other significant bands include the C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the alkyl chain (around 2850-2960 cm⁻¹). The C-Br stretching vibration is typically weaker and appears in the fingerprint region (500-700 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Carbonyl (C=O) | Stretching | 1680-1700 |

| Aromatic C=C | Stretching | 1580-1610 |

| Methylene (-CH₂-) | Bending (Scissoring) | ~1465 |

| C-Br | Stretching | 500-700 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular ion peak [M]⁺ for this compound would appear as a pair of peaks of nearly equal intensity (the [M]⁺ and [M+2]⁺ peaks) due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The calculated molecular weight is 311.26 g/mol for the ⁷⁹Br isotope.

Key fragmentation pathways would likely involve the alpha-cleavage of the bromo-acetyl group. The most prominent fragments would be the 4-octylbenzoyl cation ([C₁₅H₂₁O]⁺) and the bromomethyl radical. Another common fragmentation would be the loss of the bromine atom, followed by further fragmentation of the resulting acylium ion.

X-ray Crystallographic Investigations of Related Structures and Analogues

While a crystal structure for this compound is not publicly available, analysis of related compounds like 2-Bromo-1-phenylethanone and its para-substituted derivatives provides valuable insight into the expected solid-state conformation. nih.govresearchgate.net X-ray diffraction studies on these analogues reveal that the molecule is generally planar, with the carbonyl group and the phenyl ring being nearly coplanar. researchgate.net

In the crystal lattice of 2-bromo-1-phenylethanone, molecules are connected through C-H···O hydrogen bonding interactions, forming undulating sheets. nih.govresearchgate.net For para-substituted analogues like 2-Bromo-1-(4-methoxyphenyl)ethanone and 2-Bromo-1-(4-hydroxyphenyl)ethanone, the crystal packing is influenced by intermolecular hydrogen bonds, which link the molecules into one-dimensional chains. researchgate.netresearchgate.netnih.gov It is plausible that the long octyl chain in this compound would lead to significant van der Waals interactions, influencing the crystal packing and potentially leading to layered structures.

| Compound | Crystal System | Space Group | Key Feature |

|---|---|---|---|

| 2-Bromo-1-phenylethanone nih.gov | Orthorhombic | Pca2₁ | Molecules form waved sheets via C-H···O contacts. |

| 2-Bromo-1-(4-methoxyphenyl)ethanone researchgate.net | Monoclinic | P2₁/c | Molecules form 1D chains via C-H···O bonds. |

| 2-Bromo-1-(4-hydroxyphenyl)ethanone researchgate.netnih.gov | Monoclinic | P2₁/c | Molecules form chains via O-H···O hydrogen bonds. |

Single Crystal X-ray Diffraction as a Definitive Structural Probe (referencing related compounds)

The crystal structure of 2-Bromo-1-phenylethanone was determined to be orthorhombic. nih.gov The molecule exhibits near C_s symmetry, which is a non-crystallographic symmetry. nih.govnih.gov A key structural feature is the near coplanarity of the aliphatic substituent (the bromoacetyl group) with the aromatic phenyl ring. The least-squares planes defined by these two parts of the molecule intersect at a very small angle of only 4.18 (15)°. nih.gov This planarity suggests a degree of electronic conjugation between the carbonyl group and the aromatic system.

The intracyclic C-C-C bond angles within the phenyl ring range from 118.8 (2)° to 120.4 (3)°. nih.govnih.gov The smallest of these angles is located at the carbon atom to which the carbonyl substituent is attached. nih.gov

Table 1: Crystal Data and Structure Refinement for 2-Bromo-1-phenylethanone

| Parameter | Value |

|---|---|

| Empirical formula | C8H7BrO |

| Formula weight | 199.05 |

| Temperature | 200 K |

| Crystal system | Orthorhombic |

| Space group | P2_12_12_1 |

| Unit cell dimensions | a = 4.1459 (2) Å, b = 9.6731 (5) Å, c = 18.8178 (9) Å |

| Volume | 754.66 (6) ų |

| Z | 4 |

| Radiation type | Mo Kα |

| Absorption correction | Multi-scan |

| Reflections collected | 7436 |

| Independent reflections | 1867 |

| R-factor | 0.029 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis) in Crystal Packing (referencing related compounds)

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions, which can range from strong hydrogen bonds to weaker van der Waals forces. Understanding these interactions is crucial for predicting and controlling the physical properties of a material.

In the crystal structure of 2-Bromo-1-phenylethanone, the packing of the molecules is primarily directed by C-H···O hydrogen bonds. nih.gov These interactions involve the carbonyl oxygen atom acting as a threefold acceptor for hydrogen bonds from the methylene group (the two hydrogens attached to the carbon adjacent to the bromine) and one of the ortho hydrogen atoms of the phenyl ring. nih.gov This network of hydrogen bonds connects the molecules into undulating sheets that are perpendicular to the crystallographic c-axis. nih.govresearchgate.net The shortest distance between the centroids of two adjacent π-systems was found to be 5.8289 (17) Å, indicating that strong π-π stacking interactions are not a dominant feature in the crystal packing of this particular compound. nih.gov

Table 2: Hydrogen-Bond Geometry (Å, °) for 2-Bromo-1-phenylethanone

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| C2—H21···O1i | 0.99 | 2.46 | 3.317 (4) | 145 |

| C2—H22···O1ii | 0.99 | 2.44 | 3.268 (4) | 141 |

| C8—H8···O1i | 0.95 | 2.60 | 3.442 (3) | 148 |

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. uomphysics.netnih.govnih.gov This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of regions involved in different types of contacts. The surface is colored to highlight areas of close contact between neighboring molecules.

For instance, in the analysis of [2-Bromo-4-(4-fluoro-benzoyl)-phenoxy]-acetic acid ethyl ester, a related benzophenone (B1666685) derivative, the Hirshfeld surface mapped over d_norm reveals red regions indicating intermolecular contacts that are shorter than the sum of the van der Waals radii. uomphysics.net This visualization provides a clear picture of the most significant interactions, such as C-H···O and C-H···F hydrogen bonds, that stabilize the crystal structure. uomphysics.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Bromo-1-(4-octylphenyl)ethanone, DFT calculations can elucidate its conformational preferences, predict spectroscopic properties, and analyze its reactivity.

The three-dimensional structure of a molecule is crucial for its chemical behavior. Conformational analysis of this compound and related compounds using DFT helps identify the most stable geometric arrangements.

In a related compound, 2-bromo-1-(4-methoxyphenyl)ethanone, the molecule is approximately planar, a feature maintained by a strong intramolecular hydrogen bond. nih.gov For N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid, including an N-octyl derivative, DFT calculations revealed a conformational equilibrium between several forms, with steric factors and intramolecular hydrogen bonds playing a significant role in stabilizing the preferred conformers. mdpi.com

The energy minimization process in DFT calculations systematically alters the molecular geometry to find the lowest energy, and thus most stable, conformation. This process is essential for obtaining accurate predictions of other molecular properties.

DFT methods can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts, with a good degree of accuracy.

For bromoacetophenone isomers, DFT calculations have been used to perform a complete vibrational assignment, showing good agreement with experimental data where available. researchgate.net The theoretical analysis aids in identifying the various normal modes of vibration with greater accuracy. researchgate.net Time-dependent DFT (TD-DFT) is a method used to predict electronic absorption spectra (UV-Vis) and other excited-state properties. nih.govresearchgate.net For a related chalcone, TD-DFT was used to determine electronic properties like HOMO and LUMO energies from the UV-Vis spectrum, which helps in understanding the molecule's reactivity and stability. researchgate.net

The following table presents a hypothetical comparison of predicted spectroscopic data for this compound based on DFT calculations for similar compounds.

| Spectroscopic Parameter | Predicted Value Range | Reference Compound(s) |

| IR Stretching Frequencies (cm⁻¹) | ||

| C=O Stretch | 1680 - 1710 | Bromoacetophenone isomers researchgate.net |

| Aromatic C-H Stretch | 3000 - 3100 | Bromoacetophenone isomers researchgate.net |

| Aliphatic C-H Stretch | 2850 - 2960 | N-octyl-N-[2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamide mdpi.com |

| ¹H-NMR Chemical Shifts (ppm) | ||

| Aromatic Protons | 7.0 - 8.0 | 2-Bromo-1-(4-methoxyphenyl)ethanone nih.gov |

| -CH₂-Br Protons | 4.3 - 4.6 | 2-Bromo-1-(4-methoxyphenyl)ethanone nih.gov |

| Octyl Chain Protons | 0.8 - 2.7 | N-octyl-N-[2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamide mdpi.com |

| ¹³C-NMR Chemical Shifts (ppm) | ||

| Carbonyl Carbon | 190 - 200 | Bromoacetophenone isomers researchgate.net |

| Aromatic Carbons | 120 - 140 | Bromoacetophenone isomers researchgate.net |

| Octyl Chain Carbons | 14 - 40 | N-octyl-N-[2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamide mdpi.com |

Note: The values in this table are illustrative and based on data for structurally related molecules. Actual values for this compound would require specific DFT calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides insights into static molecular properties, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations can model the interactions of this compound with its environment, such as a solvent or a biological macromolecule.

MD simulations have been effectively used to study the behavior of various molecules in solution, including fullerene mixtures and molecules interacting with proteins. mdpi.comaps.org For instance, MD simulations can reveal how the flexible octyl chain of this compound behaves in different solvents and how the molecule as a whole interacts with other molecules. mdpi.com In the context of drug design, MD simulations are used to understand how a ligand binds to a receptor, providing information on the stability of the complex and the key interactions involved. mdpi.com

For a molecule like this compound, MD simulations could be employed to study its aggregation behavior in solution or its potential to partition into different phases, which is relevant for its applications in various chemical processes.

Analysis of Charge Distribution and Reactivity Descriptors

The distribution of electrons within a molecule is fundamental to its reactivity. DFT calculations provide several ways to analyze this charge distribution, including the Molecular Electrostatic Potential (MEP) and Mulliken population analysis.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. nih.gov It is particularly useful for identifying regions of a molecule that are rich or deficient in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. nih.govias.ac.in For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) around the hydrogen atoms and the bromomethyl group, indicating their electrophilic and nucleophilic character.

Mulliken Population Analysis: Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule based on the distribution of the electron wavefunction. uni-muenchen.dewikipedia.org While it has known limitations, such as sensitivity to the basis set used in the calculation, it can provide a qualitative picture of the charge distribution. uni-muenchen.dewikipedia.org In this compound, a Mulliken analysis would likely show a significant negative charge on the oxygen atom and positive charges on the carbonyl carbon and the carbon atom bonded to the bromine.

Reactivity Descriptors: DFT calculations can also be used to compute various reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netresearchgate.net Other descriptors like ionization potential, electron affinity, and global electrophilicity can also be calculated to provide a more comprehensive understanding of the molecule's reactive nature. researchgate.netresearchgate.net

The following table summarizes key reactivity descriptors and their implications, with hypothetical values based on related compounds.

| Reactivity Descriptor | Definition | Implication for Reactivity | Hypothetical Value (eV) | Reference Compound |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons | -6.5 to -7.5 | Bromoacetophenone isomers researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons | -1.5 to -2.5 | Bromoacetophenone isomers researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Smaller gap indicates higher reactivity | 4.0 - 5.0 | Bromoacetophenone isomers researchgate.netresearchgate.net |

| Ionization Potential (IP) | Energy required to remove an electron | Higher IP indicates more difficult to oxidize | 8.0 - 9.0 | Bromoacetophenone isomers researchgate.net |

| Electron Affinity (EA) | Energy released when an electron is added | Higher EA indicates a better electron acceptor | 1.0 - 2.0 | Bromoacetophenone isomers researchgate.net |

| Global Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge | Higher value indicates a stronger electrophile | 2.5 - 3.5 | Bromoacetophenone isomers researchgate.net |

Note: The values in this table are illustrative and based on data for structurally related molecules. Actual values for this compound would require specific DFT calculations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.